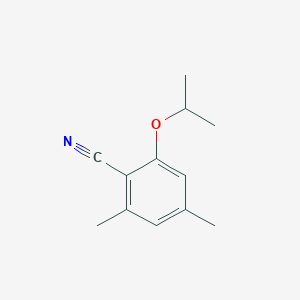
2-Isopropoxy-4,6-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-4,6-dimethylbenzonitrile is an organic compound with the molecular formula C12H15NO. It is a versatile small molecule scaffold used in various chemical applications . The compound features an isopropoxy group and two methyl groups attached to a benzonitrile core, making it a valuable intermediate in organic synthesis.
Preparation Methods
The preparation of 2-Isopropoxy-4,6-dimethylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-nitrophenol with isopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent conversion to the nitrile . Industrial production methods often optimize these steps to increase yield and purity while minimizing the use of toxic reagents and byproducts.
Chemical Reactions Analysis
2-Isopropoxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The isopropoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Isopropoxy-4,6-dimethylbenzonitrile has a wide range of scientific research applications:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Isopropoxy-4,6-dimethylbenzonitrile can be compared with other similar compounds, such as:
2-Isopropoxy-4-methylbenzonitrile: Similar structure but with one less methyl group.
2-Isopropoxy-6-methylbenzonitrile: Similar structure but with the methyl group in a different position.
4-Isopropoxy-2,6-dimethylbenzonitrile: Similar structure but with the isopropoxy group in a different position.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2,4-dimethyl-6-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-8(2)14-12-6-9(3)5-10(4)11(12)7-13/h5-6,8H,1-4H3 |
InChI Key |
YUZSNQNKPFHECF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(C)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


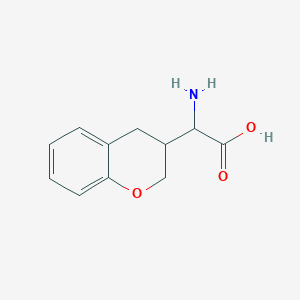
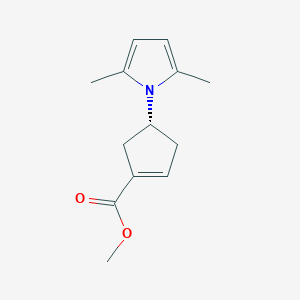
![N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13003450.png)

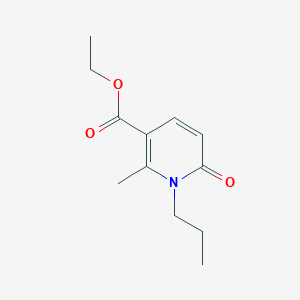

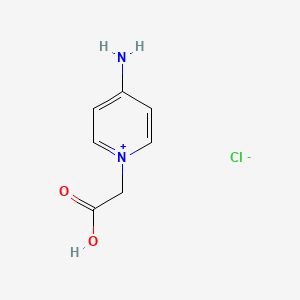
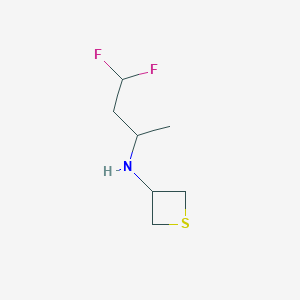
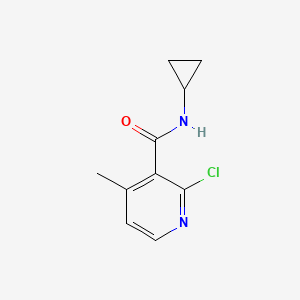
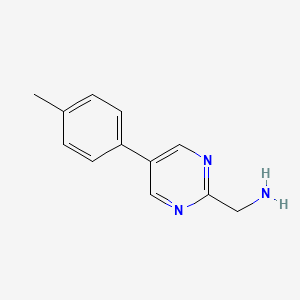
![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)
![2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003511.png)
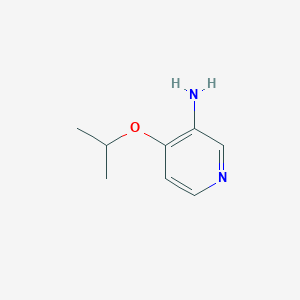
![6-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13003521.png)
